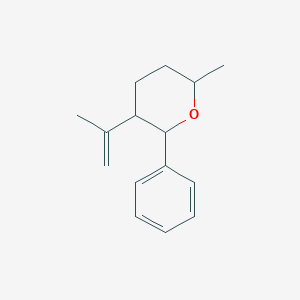

6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

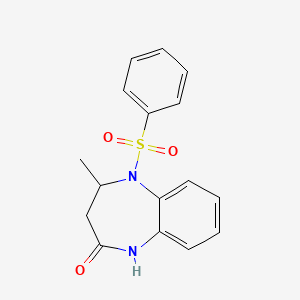

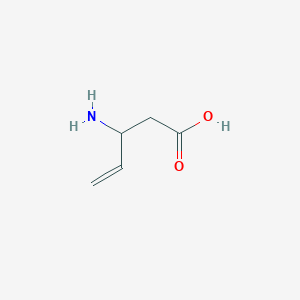

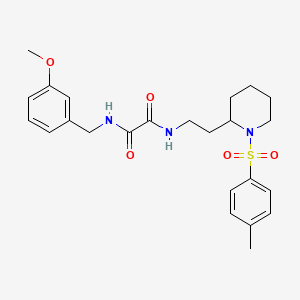

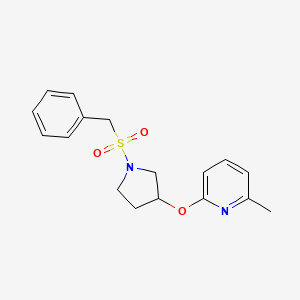

The compound “6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran” belongs to the class of organic compounds known as tetrahydropyrans. Tetrahydropyrans are compounds containing a pyran ring which bears four hydrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered pyran ring, which is a heterocyclic ring consisting of five carbon atoms and one oxygen atom. The ring would be substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and a propenyl group at the 3-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl and propenyl groups could potentially increase the compound’s hydrophobicity .Scientific Research Applications

Prins Cyclization and Heterogeneous Catalysts

Tetrahydropyrans are essential for synthesizing biologically active compounds with various therapeutic activities, including analgesic, anti-inflammatory, and cytotoxic effects. The Prins cyclization of homoallylic alcohol with simple aldehydes, employing heterogeneous catalysts like Ce-MCM-41, has proven effective in synthesizing desired tetrahydropyran frameworks. This method showcases the versatility of tetrahydropyrans in medicinal chemistry and drug synthesis (Štekrová et al., 2015).

Photochemical and Redox Properties

2H-pyrano[3,2-c]chromen-5-one derivatives, characterized by their photochromic and redox properties, have been synthesized and studied for their potential applications in materials science and photopharmacology. The structural modification of these compounds affects their photochemical behavior, indicating the potential for developing photo-responsive materials and drugs (Huang et al., 2007).

Stereoselective Synthesis

The stereochemistry of Grignard reactions on conformationally mobile δ-keto esters, including tetrahydropyran derivatives, highlights the importance of solvent and reactant changes in synthesizing chiral compounds. These findings are crucial for developing stereoselective synthetic routes in organic chemistry, impacting pharmaceutical synthesis and the creation of biologically active molecules (Colantoni et al., 1978).

Molecular Interactions and Structural Analysis

The study of molecular interactions, such as hydrogen bonding in pyran derivatives, contributes to our understanding of crystal engineering and molecular design. These insights are invaluable for designing compounds with specific physicochemical properties and for the development of new materials (Vishnupriya et al., 2013).

Synthesis of Complex Structures

The diversity-oriented synthesis of substituted tetrahydropyrans through oxidative C-H bond activation and click chemistry exemplifies the use of tetrahydropyrans in creating complex molecular architectures. This approach facilitates the rapid synthesis of a wide array of structurally diverse compounds for biological screening, underscoring the role of tetrahydropyrans in drug discovery and chemical biology (Zaware et al., 2011).

Mechanism of Action

Mode of Action

It is known that the compound is involved in catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .

Biochemical Pathways

The compound is known to be involved in the suzuki-miyaura cross-coupling processes , which is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organohalide in the presence of a palladium catalyst .

Pharmacokinetics

Similar compounds have been noted for their high solubility in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been noted for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran. For instance, the compound’s stability may be affected by exposure to air and moisture . Additionally, the compound’s efficacy may be influenced by its lipophilicity and rate of degradation .

Future Directions

Properties

IUPAC Name |

6-methyl-2-phenyl-3-prop-1-en-2-yloxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11(2)14-10-9-12(3)16-15(14)13-7-5-4-6-8-13/h4-8,12,14-15H,1,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOOYALQQNYIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(O1)C2=CC=CC=C2)C(=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2745515.png)

![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)